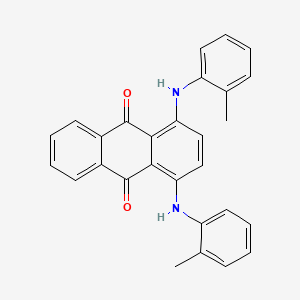

1,4-Bis(2-methylanilino)anthraquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJXWJUQRAOAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052349 | |

| Record name | C.I. Solvent Blue 101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6737-68-4 | |

| Record name | Solvent Blue 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-methylanilino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Blue 101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(2-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78R748M70I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. While specific experimental spectra for 1,4-Bis(2-methylanilino)anthraquinone are not widely published, the expected chemical shifts and signal patterns can be predicted based on its distinct molecular architecture and comparison with analogous compounds like the parent anthraquinone (B42736) and its 1,4-disubstituted derivatives.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to its different proton environments.

Alkyl Protons: The most upfield signals would be from the two methyl (–CH₃) groups on the anilino rings. These six protons are chemically equivalent and would likely appear as a sharp singlet.

Aromatic Protons of the Anthraquinone Core: The protons on the unsubstituted outer rings of the anthraquinone skeleton (positions 5, 6, 7, and 8) are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. These would likely appear as two distinct multiplets due to symmetry. The protons at positions 2 and 3 of the central ring would also produce a characteristic signal.

Aromatic Protons of the Anilino Rings: The eight protons distributed across the two o-tolyl (2-methylanilino) groups would appear in the aromatic region, likely between δ 6.5 and 7.5 ppm. The ortho, meta, and para positions relative to the amino group would result in complex splitting patterns (multiplets).

Amine Protons (N-H): The two N-H protons would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound would be characterized by:

Carbonyl Carbons (C=O): The two carbonyl carbons of the quinone system are expected to be the most downfield signals, typically appearing above δ 180 ppm.

Aromatic Carbons: A multitude of signals would be present in the aromatic region (approximately δ 110-150 ppm). This includes the carbons of the anthraquinone core and the anilino side chains. The carbons directly attached to the nitrogen atoms (C1 and C4) would be significantly influenced by the electron-donating amino groups.

Alkyl Carbons: The methyl group carbons would give rise to a signal in the upfield region of the spectrum, typically below δ 30 ppm.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of 1,4-diaminoanthraquinone (B121737) derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions.

The electronic spectrum of this compound is dominated by two main types of transitions:

π→π Transitions:* These high-energy transitions, typically occurring in the UV region (220–350 nm), arise from the excitation of electrons within the extensive π-conjugated system of the anthraquinone aromatic core.

Intramolecular Charge Transfer (ICT) Bands: The most prominent feature in the visible region is a broad and intense absorption band. This band results from an intramolecular charge transfer from the electron-donating amino groups (the lone pair on the nitrogen) to the electron-accepting anthraquinone core. This ICT transition is responsible for the compound's intense color. For the closely related isomer, 1,4-Bis(p-toluidino)anthraquinone, the maximum absorption (λmax) in acetone (B3395972) is observed at 644 nm. nih.gov This visible absorption band in 1,4-disubstituted aminoanthraquinones often exhibits a characteristic double-peak structure, which is attributed to vibrational effects.

The position and intensity of the UV-Vis absorption bands, particularly the ICT band, are sensitive to the surrounding environment.

Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the λmax. Generally, an increase in solvent polarity leads to a bathochromic (red) shift, moving the absorption maximum to longer wavelengths. This is because polar solvents can better stabilize the more polar excited state relative to the ground state, thus lowering the energy gap for the electronic transition.

pH Effects: Changes in pH can also alter the absorption spectrum. In acidic conditions, protonation of the amino groups can occur. This would eliminate their electron-donating ability, leading to a significant hypsochromic (blue) shift as the charge-transfer character of the visible band is lost.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are vital for identifying the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. While a specific spectrum for the ortho-isomer is not available, data from its close structural isomer, 1,4-Bis(p-toluidino)anthraquinone, provides an excellent reference for the expected vibrational modes. nist.gov

Key expected vibrational bands include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=O Stretching: The quinone carbonyl (C=O) groups give rise to a very strong and characteristic absorption band, typically in the range of 1620-1680 cm⁻¹. Intramolecular hydrogen bonding between the N-H and C=O groups can lower this frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations result in multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information, with the quinone C=O stretching mode also being a prominent feature. researchgate.net

Table of Mentioned Chemical Compounds

Characterization of N-H Stretching and C=O Stretching Frequencies

The infrared spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the secondary amino groups typically appear as broad bands in the region of 3225–3237 cm⁻¹. mdpi.com These vibrations are fundamental in confirming the linkage between the anthraquinone core and the methylanilino substituents.

Another crucial diagnostic feature is the stretching frequency of the carbonyl (C=O) groups on the anthraquinone moiety. For unsubstituted anthraquinone, the C=O absorption band is observed near 1673 cm⁻¹. researchgate.net In substituted derivatives like this compound, the presence of electron-donating amino groups influences the electronic environment of the carbonyls, typically causing a shift in their stretching frequencies. For related amino-anthraquinone derivatives, these C=O stretching peaks are found in the range of 1630–1669 cm⁻¹. mdpi.com The precise location of these bands provides insight into the intramolecular hydrogen bonding and electronic effects within the molecule.

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is essential for the comprehensive structural elucidation of this compound. iarjset.comnih.gov These methods provide detailed information about the vibrational modes of the molecule, serving as a molecular fingerprint. nih.gov

FTIR spectroscopy is particularly sensitive to polar functional groups and is used to identify the characteristic N-H and C=O stretching vibrations, as detailed previously. mdpi.com FT-Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. It is especially effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C stretching modes within the aromatic rings of the anthraquinone core and the tolyl substituents. iarjset.com

Together, a combined analysis of FTIR and FT-Raman spectra allows for a complete assignment of the fundamental vibrational modes. researchgate.net This detailed analysis, often supported by computational methods like Density Functional Theory (DFT), confirms the molecular structure, including the connectivity of the atoms and the influence of the substituents on the geometry of the benzene (B151609) and anthraquinone rings. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₂₈H₂₂N₂O₂ and a corresponding molecular weight of approximately 418.49 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique used to induce fragmentation. For related amino-anthraquinone derivatives, fragmentation pathways often involve the cleavage of the bond between the nitrogen atom and the anthraquinone core. nih.gov This can lead to the formation of characteristic fragment ions. For instance, the cleavage of the N-C bond with a hydrogen rearrangement can produce an odd-electron 1-aminoanthraquinone-type ion (m/z = 223), which can subsequently lose a carbonyl group (CO) to form an ion at m/z = 195. nih.gov Other expected fragmentations for this compound would involve the loss of the 2-methylanilino groups or cleavage within the tolyl substituents.

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₂N₂O₂ | nih.gov |

| Molecular Weight | 418.49 | nih.gov |

| Proposed Key Fragment | [M - C₇H₈N]⁺ (Loss of a methylanilino radical) | |

| Proposed Key Fragment | [Anthraquinone-NH₂]⁺ (Resulting from N-C cleavage) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying components in a mixture. It has been successfully applied to the qualitative analysis of industrial solutions containing various anthraquinone derivatives. nih.gov For a compound like this compound, GC-MS can be employed to assess its purity and identify any related impurities or degradation products. nih.gov

In a GC-MS analysis, the gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms the compound's identity through its molecular weight and fragmentation pattern. researchgate.netresearchgate.net This method is particularly useful in monitoring the synthesis of anthraquinone dyes and identifying intermediate products. nih.gov

Advanced Structural and Photophysical Characterization

Fluorescence Spectroscopy and Quantum Yield Determination

Anthraquinone derivatives are a class of compounds known for their fluorescent properties, making them subjects of interest in photophysical studies. mdpi.comliberty.edu Fluorescence spectroscopy is used to investigate the electronic excited states of this compound by measuring its emission spectrum following excitation with light of a specific wavelength. The resulting spectrum reveals the wavelengths of emitted light, which are characteristic of the molecule's electronic structure. liberty.edu

A key parameter derived from these studies is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The quantum yield is influenced by the molecular structure and the solvent environment. For some anthraquinone derivatives, the quantum yield can be low, and the emission spectra may be affected by the polarity of the medium. mdpi.com Determining the quantum yield is crucial for applications where fluorescence efficiency is important, such as in the development of fluorescent probes or dyes. nih.gov

X-ray Crystallography for Solid-State Structure Analysis

Analysis of the crystal structure would reveal the planarity of the anthraquinone core and the orientation of the two 2-methylanilino substituent groups relative to the central ring system. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal. This information is fundamental to understanding the compound's solid-state properties and can be correlated with its spectroscopic and photophysical characteristics.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Optimized Molecular Geometries

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used and robust method for investigating the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy.

For substituted anthraquinones, hybrid DFT functionals are particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of Hartree-Fock theory and DFT, has been shown to be a reliable choice for studying this class of compounds. researchgate.netnih.gov It is frequently employed to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Another common functional used for similar systems is the Perdew-Burke-Erzerhof (PBE) functional. researchgate.net

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets are commonly used.

Studies on related anthraquinone (B42736) derivatives have demonstrated that the 6-31G(d) or 6-31G(d,p) basis sets provide reliable results for both geometry optimization and the prediction of electronic spectra. researchgate.netnih.gov The "(d)" and "(d,p)" notations indicate the addition of polarization functions on heavy atoms and hydrogen atoms, respectively. These functions allow for greater flexibility in describing the distribution of electron density, which is crucial for accurately modeling chemical bonds and non-covalent interactions. The combination of the B3LYP functional with the 6-31G(d,p) basis set is a well-established methodology for achieving dependable predictions of properties for substituted anthraquinones. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic characteristics and predict the chemical reactivity of 1,4-Bis(2-methylanilino)anthraquinone.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large gap implies high stability. For substituted diaminoanthraquinones, the introduction of different groups can selectively stabilize the LUMO, thereby tuning the electronic properties of the molecule. nih.gov

While specific computational data for this compound is not available in the cited literature, the table below presents FMO data for the parent compound 1,5-Diaminoanthraquinone (1,5-DAAQ) as an illustrative example of the typical values obtained for this class of molecules. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,5-Diaminoanthraquinone (Illustrative) | -5.69 | -2.58 | 3.11 |

Note: Data is for the related compound 1,5-Diaminoanthraquinone, calculated at the TDDFT-B3LYP-6-31G(d) level, and serves as an example. nih.gov

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. This analysis partitions the total electron density among the different atoms, providing insight into the electrostatic potential of the molecule. The calculated charges can help identify electrophilic and nucleophilic sites. For instance, atoms with a significant negative charge are likely to be nucleophilic (prone to attack by electrophiles), while atoms with a positive charge are electrophilic (prone to attack by nucleophiles). This information is valuable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying charge transfer and delocalization effects. It quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from a filled lone pair orbital (donor) to an empty antibonding orbital (acceptor). These interactions are crucial for understanding the stability of the molecule and the nature of its intramolecular hydrogen bonds and other non-covalent interactions.

Simulation of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic parameters, providing a powerful complement to experimental spectroscopic techniques. These simulations aid in the interpretation of experimental spectra and can offer insights into the underlying electronic and structural properties of the molecule.

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the chemical shifts that would be observed in an experimental NMR spectrum. These predicted chemical shifts are invaluable for assigning the signals in complex spectra to specific atoms within the molecule.

For this compound, GIAO calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the structure. The calculated shifts would be expected to reflect the electronic environment of each nucleus. For instance, the protons on the aromatic rings would have distinct chemical shifts depending on their proximity to the electron-withdrawing carbonyl groups and the electron-donating amino groups. Similarly, the chemical shifts of the carbon atoms in the anthraquinone core and the methylanilino substituents would be influenced by the nature of the neighboring atoms and functional groups.

Simulation of UV-Vis Spectra (e.g., Time-Dependent DFT with PCM)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. The inclusion of the Polarizable Continuum Model (PCM) in these calculations allows for the simulation of spectra in different solvent environments by accounting for the effect of the solvent on the electronic structure of the molecule.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths for the principal electronic transitions. The simulated spectrum would likely show intense absorptions in the visible region, which are characteristic of anthraquinone dyes. These absorptions are typically due to π → π* transitions within the conjugated system of the molecule. The specific positions and intensities of the absorption bands would be influenced by the presence of the methylanilino substituents.

Table 2: Hypothetical TD-DFT/PCM Simulation Results for this compound in Chloroform

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 620 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 480 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 350 | 0.20 | HOMO → LUMO+1 |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy involves the calculation of the vibrational frequencies and normal modes of a molecule. These calculations are typically performed using methods such as Density Functional Theory (DFT). The results of these calculations can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional vibrations) can be achieved.

For this compound, computational vibrational analysis would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. The simulated spectra would be expected to show characteristic bands for the functional groups present in the molecule. For example, the C=O stretching vibrations of the quinone moiety would appear as strong bands in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the amino groups would be observed at higher frequencies, generally between 3300 and 3500 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the aromatic rings would also be present in the spectra.

Theoretical Studies on Excited State Dynamics and Photophysical Pathways

Theoretical studies of the excited state dynamics of a molecule provide crucial insights into its photophysical and photochemical behavior. These studies often involve mapping the potential energy surfaces of the ground and excited electronic states to understand the pathways for energy dissipation after the absorption of light.

Nonradiative Deexcitation Channels and Intramolecular Hydrogen Bonding Effects

Following electronic excitation, a molecule can return to its ground state through radiative (fluorescence, phosphorescence) or nonradiative pathways. Nonradiative deexcitation channels, such as internal conversion and intersystem crossing, are often dominant processes that determine the fluorescence quantum yield and excited-state lifetime of a molecule.

In this compound, the presence of intramolecular hydrogen bonds between the N-H groups of the anilino substituents and the carbonyl oxygen atoms of the anthraquinone core can significantly influence the excited-state dynamics. These hydrogen bonds can provide an efficient pathway for nonradiative deexcitation through processes like excited-state intramolecular proton transfer (ESIPT). Theoretical studies can model the potential energy surface for such proton transfer reactions in the excited state, revealing the energetic barriers and the stability of the proton-transferred tautomer. The formation of a low-energy excited-state tautomer via ESIPT can lead to a rapid depopulation of the initially excited state, resulting in a low fluorescence quantum yield.

Chemical Reactivity and Advanced Derivatization Studies

Redox Chemistry of the Anthraquinone (B42736) Chromophore

The core of 1,4-Bis(2-methylanilino)anthraquinone is the anthraquinone structure, a chromophore renowned for its rich redox chemistry. researchgate.net This system's ability to undergo reversible reduction and oxidation reactions is fundamental to its chemical character and applications, particularly in areas like dyes and functional materials. nih.gov The two carbonyl groups on the central ring of the anthraquinone moiety can accept electrons and protons in a stepwise manner, leading to the formation of hydroquinone (B1673460) (anthrahydroquinone) and other reduced species. researchgate.net This redox activity is tunable through the substitution on the anthraquinone nucleus; the presence of electron-donating amino groups, such as the 2-methylanilino substituents, significantly influences the redox potential of the molecule. colab.ws

Controlled Oxidation Reactions to Quinone Derivatives

While this compound is already in a quinone oxidation state, the concept of controlled oxidation is most relevant when considering its redox cycle. The reduced form, the corresponding 1,4-bis(2-methylanilino)anthrahydroquinone, can be readily oxidized back to the parent quinone. This oxidation is a crucial step in processes where the anthraquinone derivative acts as a redox mediator or catalyst.

A well-documented parallel is the industrial anthraquinone process for hydrogen peroxide synthesis. In this process, a 2-alkyl-anthrahydroquinone is oxidized by air (autoxidation) to regenerate the anthraquinone and produce hydrogen peroxide. nih.gov Similarly, the leuco forms (reduced state) of amino-substituted anthraquinones can be re-oxidized to the quinone state using oxidizing agents like hydrogen peroxide. colab.ws These reactions highlight the stability of the quinone structure and the facility with which it can be regenerated from its reduced state under controlled oxidative conditions.

Selective Reduction Reactions to Anthracene (B1667546) Derivatives

The anthraquinone core can be selectively reduced to various forms depending on the reagents and reaction conditions. A common and straightforward method to obtain the corresponding anthracene derivatives is through the reduction of the anthraquinone. libretexts.org

Reduction to Hydroquinone (Leuco Form): Mild reducing agents can convert the quinone carbonyls into hydroxyl groups, yielding the 1,4-dihydro-9,10-dihydroxyanthracene derivative, often referred to as the leuco form. Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) are frequently used to produce these dihydroanthraquinone species. ncats.io This transformation is often reversible. researchgate.net

Reduction to Anthracene: More strenuous reduction conditions can fully remove the carbonyl oxygen atoms to yield the corresponding 1,4-bis(2-methylanilino)anthracene. Reagents like zinc powder in the presence of a base (e.g., NaOH) or pyridine (B92270) are effective for this complete reduction. libretexts.org This process protects the reactive 9 and 10 positions, allowing for subsequent reactions on the other rings. libretexts.org

Functional Group Transformations on the Anilino Moieties

The two 2-methylanilino groups attached to the anthraquinone core are also sites for chemical modification. These moieties possess their own reactivity, distinct from the central quinone structure, allowing for advanced derivatization of the molecule.

Electrophilic Substitution Reactions on Amino Groups

The term "on Amino Groups" can refer to the anilino rings, which are activated by the secondary amine (-NH-) linkage. Aniline (B41778) and its derivatives are highly susceptible to electrophilic aromatic substitution, and the amino group is a potent activating ortho-, para- director. byjus.com In the case of the 2-methylanilino moieties, the reactivity towards electrophiles would be influenced by both the strongly activating secondary amine group and the weakly activating methyl group.

Based on the general principles of electrophilic substitution on aniline derivatives, the following reactions can be predicted on the tolyl rings of this compound:

Halogenation: Reaction with bromine water would likely lead to poly-bromination at the available ortho and para positions of the anilino rings, resulting in a precipitate. byjus.com

Nitration: The nitration of aniline derivatives can be complex. Direct treatment with a mixture of nitric acid and sulfuric acid often leads to oxidation and the formation of a significant amount of the meta-substituted product. youtube.com This is because the strongly acidic medium protonates the amino group, forming an anilinium ion which is deactivating and meta-directing. byjus.comyoutube.com

Sulfonation: Reaction with sulfuric acid would likely lead to the formation of the corresponding sulfonic acid derivative, with the substitution occurring preferentially at the para-position of the anilino ring. byjus.com

Acid-Base Equilibria and Protonation Behavior

The presence of secondary amine nitrogen atoms grants this compound distinct acid-base properties. These nitrogen atoms can be protonated in acidic media and deprotonated in strongly basic media. The electronic absorption spectrum of the compound is highly sensitive to the pH of the medium, a characteristic feature of arylaminoanthraquinones. researchgate.net

Studies on the closely related isomer, 1,4-Bis(4'-methylanilino)anthraquinone, show that in acidic solutions, the predominant form is the cationic species, where the imino groups are protonated. As the pH increases, a stepwise ionization occurs. The visible spectrum typically exhibits multiple absorption bands that shift in position and intensity with changing pH, corresponding to the equilibria between the diprotonated, monoprotonated, neutral, and anionic forms of the molecule. researchgate.net The elimination of the proton from the imino group is a pH-dependent process. researchgate.net

Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant, pKa, quantifies the strength of an acid. For a molecule like this compound, multiple pKa values can be determined, corresponding to the stepwise dissociation of protons from the protonated amine groups. These values are typically determined spectrophotometrically by monitoring the change in absorbance at a specific wavelength as a function of pH. researchgate.net

The table below presents the mean pKa values for 1,4-Bis(4'-methylanilino)anthraquinone in different aqueous-organic solvent mixtures, as determined by spectrophotometric methods. researchgate.net

| Organic Solvent | % (v/v) | pK₁ | pK₂ |

|---|---|---|---|

| Methanol | 30 | 12.15 | 13.60 |

| Ethanol | 30 | 12.25 | 13.70 |

| Isopropanol | 30 | 12.35 | 14.00 |

| Acetone (B3395972) | 30 | 12.30 | 13.90 |

| Dioxane | 30 | 12.40 | 14.05 |

Influence of Substituents and Solvent Medium on Ionization Steps

The introduction of the 2-methylanilino groups at the 1 and 4 positions of the anthraquinone nucleus has a pronounced effect on the electronic properties of the amino groups. The methyl group in the ortho position of the aniline ring is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced electron density generally leads to an increase in the basicity of the amino group, making it more susceptible to protonation.

The solvent medium plays a crucial role in the ionization process through solute-solvent interactions. nih.gov The spectroscopic and acid-base properties of aminoanthraquinone derivatives are strongly dependent on these interactions. nih.gov In polar protic solvents, such as methanol, the solvent molecules can form hydrogen bonds with the amino and carbonyl groups of the anthraquinone derivative, which can stabilize both the neutral and ionized forms of the molecule. In aprotic solvents, like acetonitrile, the ionization behavior is primarily governed by the intrinsic acidity of the compound and the polarity of the solvent.

Table 1: Expected Influence of Substituents on the Acidity of 1,4-Diaminoanthraquinones

| Substituent at Amino Group | Electronic Effect | Expected pKa (Relative to Unsubstituted) |

| Hydrogen | Reference | Reference |

| Alkyl (e.g., Methyl) | Electron-donating | Higher |

| Aryl (e.g., Phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Lower |

| 2-Methylanilino | Electron-donating (methyl), Complex electronic effects (aryl) | Slightly Higher |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is limited.

Regioselective Functionalization and Derivatization Strategies

The functionalization of the anthraquinone core in this compound presents a synthetic challenge due to the presence of multiple reactive sites. However, the directing effects of the existing substituents can be exploited to achieve regioselectivity. The development of methodologies for introducing new functional groups is crucial for the targeted synthesis of novel compounds with desired properties. colab.ws

The strong electron-donating character of the amino groups activates the anthraquinone nucleus towards electrophilic substitution reactions. These reactions are generally directed to the ortho and para positions relative to the activating groups. In the case of this compound, the 2 and 3 positions are the most likely sites for electrophilic attack.

One common regioselective functionalization is bromination. The bromination of 1-aminoanthraquinone (B167232) derivatives can be achieved using various brominating agents, and the regioselectivity is influenced by the reaction conditions and the substituents already present on the anthraquinone core. For instance, the presence of an amino group at the 1-position directs bromination to the 2 and 4-positions. In 1,4-disubstituted systems, the 2-position is a primary target for electrophilic attack.

Derivatization can also be achieved through nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl groups facilitates nucleophilic attack on the anthraquinone ring, particularly at positions bearing a good leaving group. While this compound itself does not have readily displaceable groups, synthetic strategies often involve the introduction of halogens, which can then be substituted by various nucleophiles to introduce a wide range of functional groups.

Table 2: Potential Regioselective Functionalization Reactions of this compound

| Reaction Type | Reagent | Potential Product |

| Electrophilic Bromination | Br₂ / Acetic Acid | 2-Bromo-1,4-bis(2-methylanilino)anthraquinone |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-1,4-bis(2-methylanilino)anthraquinone |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

This table outlines potential reactions based on the known reactivity of related aminoanthraquinones.

Studies on Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The reactivity of this compound is not only determined by its electronic properties but is also significantly influenced by its three-dimensional structure, which is shaped by intramolecular interactions and conformational dynamics.

A key intramolecular interaction in this molecule is the hydrogen bond between the N-H proton of the amino group and the adjacent carbonyl oxygen atom of the anthraquinone core. This intramolecular hydrogen bonding is a common feature in 1-aminoanthraquinone derivatives and plays a crucial role in stabilizing the molecule's conformation and influencing its spectroscopic properties. nih.gov The formation of a six-membered quasi-aromatic ring through this hydrogen bond can affect the planarity of the system and the delocalization of electrons within the chromophore.

The presence of the 2-methylanilino groups introduces steric hindrance, which can lead to a non-planar conformation. The anilino rings are likely to be twisted out of the plane of the anthraquinone core to minimize steric repulsion between the ortho-methyl groups and the anthraquinone skeleton. This twisting will affect the degree of conjugation between the anilino nitrogen lone pair and the anthraquinone π-system, thereby influencing the electronic and photophysical properties of the molecule.

The conformational dynamics of the 2-methylanilino groups, specifically the rotation around the C-N bond connecting the aniline ring to the anthraquinone core, will also impact reactivity. Different rotational conformers may exhibit different reactivities towards certain reagents due to variations in steric accessibility and electronic communication.

Table 3: Key Intramolecular Interactions and Their Effects in this compound

| Interaction | Description | Consequence |

| Intramolecular Hydrogen Bonding | Between N-H and C=O | Stabilization of conformation, influence on spectroscopic properties. |

| Steric Hindrance | Between ortho-methyl groups and anthraquinone core | Non-planar conformation, twisting of anilino rings. |

| π-π Stacking | Potential interaction between the aromatic rings | Can influence crystal packing and intermolecular interactions. |

Research Applications in Materials Science and Analytical Chemistry

Applications as Colorants and Dyes in Material Science

The primary and most established application of 1,4-Bis(2-methylanilino)anthraquinone and its derivatives is as a dye. rsc.orgacs.org Anthraquinone-based compounds are a significant class of industrial colorants, second only to azo dyes, and are particularly valued for their structural stability and bright shades. researchgate.net Their resistance to degradation makes them suitable for coloring a wide range of materials, from textiles to plastics. researchgate.net

Derivatives of 1,4-diaminoanthraquinone (B121737) are well-suited for dyeing synthetic hydrophobic fibers such as polyester (B1180765) and polyamide. researchgate.netsci-hub.sebeilstein-journals.org The hydrophobic nature of these fibers, which makes them difficult to dye with many water-soluble dyes, is overcome by the characteristics of disperse dyes derived from the anthraquinone (B42736) scaffold. nih.gov Research into novel hybrid anthraquinone polymeric dyes has demonstrated superior dye uptake and vibrant coloration when applied to polyester fabrics. sci-hub.se For polyamides, which are used in applications ranging from apparel to technical textiles, anthraquinone acid dyes are widely employed due to their excellent exhaustion and the brightness of the colors they produce. beilstein-journals.org The dyeing process is governed by ionic interactions between the anionic dye and the polymer fiber, with factors like pH and dye molecular weight significantly influencing diffusion and fixation. beilstein-journals.org

A critical measure of a dye's performance is its fastness, which describes its resistance to fading or running when exposed to various conditions like light, washing, and rubbing. Anthraquinone dyes are generally known for their excellent fastness properties. rsc.org Studies on various 1,4-disubstituted aminoanthraquinone dyes have consistently reported high ratings for wash, rubbing, and perspiration fastness, often achieving grades of 4 or 5 on the standard grey scale, indicating minimal to no change. nih.govelsevierpure.com Research on a novel hybrid anthraquinone polymeric dye applied to polyester also confirmed excellent wash and light fastness. sci-hub.se The molecular weight of the dye can influence these properties; for instance, higher-molecular-weight anthraquinone acid dyes have been shown to exhibit superior wash fastness on polyamide fabrics. beilstein-journals.org

The table below summarizes representative fastness properties for anthraquinone-based dyes on various textile fibers, as reported in different studies.

| Fiber Type | Dye Type | Wash Fastness (Staining) | Wash Fastness (Color Change) | Light Fastness | Rubbing Fastness (Dry/Wet) |

| Polyester | Hybrid Polymeric Anthraquinone Dye | Excellent | Excellent | Excellent | N/A |

| Polyamide | High-Mw Anthraquinone Acid Dye | Excellent | Good | N/A | N/A |

| Various | 1,4-bis(alkylamino) anthraquinone | 4-5 | 4-5 | Acceptable | 4-5 / 4-5 |

| Cotton/Silk/Wool | Disperse Reactive Anthraquinone | 4-5 | 4-5 | N/A | N/A |

Fastness grades are typically rated on a scale of 1 to 5, where 5 represents the best performance.

The versatility of the anthraquinone core allows for chemical modifications to create novel chromophores with tailored properties. Researchers have synthesized new series of polymerizable anthraquinone dyes by introducing functionalities like methacrylate (B99206) groups. researchgate.net For example, a blue chromophore, 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone, was developed from a 1,4-dichloroanthraquinone (B1630720) precursor. researchgate.net Such polymerizable dyes can be covalently bonded into a polymer matrix, which prevents the dye from diffusing out of the material. This enhances durability and physiological compatibility, making them promising for specialized applications. researchgate.net By synthesizing a palette of primary colors (red, green, and blue) based on the anthraquinone structure, a broad spectrum of brilliant and stable colors can be generated for advanced materials. researchgate.net

Advanced Materials Development

Beyond traditional dyeing, the electronic properties of the anthraquinone scaffold have prompted research into its use in advanced materials for electronics and photonics.

The redox-active and semiconducting nature of the anthraquinone core makes it a promising candidate for organic electronics. researchgate.net New anthraquinone derivatives have been successfully synthesized and used as the active layer in n-type organic field-effect transistors (OFETs), demonstrating their utility as organic semiconductors. rsc.orgelsevierpure.com The performance of these materials is highly dependent on their molecular structure, which influences molecular packing and charge transport properties. beilstein-journals.org

Research into diaminoanthraquinones (DAAQs) has focused on creating building blocks with tunable optoelectronic properties for applications like liquid crystal displays (LCDs) and nonlinear optics. acs.orgnih.gov By strategically adding π-extendable anchoring groups to the DAAQ core, scientists can systematically alter the material's absorption and emission spectra and selectively stabilize its lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov This tuning is critical for designing materials for specific electronic functions. For example, one π-extended DAAQ derivative was found to have a LUMO level of -3.72 eV, comparable to that of PC60BM, a widely used acceptor material in organic photovoltaics. acs.orgnih.gov The broader anthracene (B1667546) framework, from which anthraquinone is derived, is also extensively studied for both OFETs and organic light-emitting diodes (OLEDs), underscoring the potential of this chemical class in optoelectronics. sci-hub.sersc.orgrsc.org

Anthraquinone and its derivatives can function as highly effective photoinitiators, which are molecules that generate reactive species (like free radicals) upon exposure to light to initiate polymerization. This property is crucial for applications such as UV curing of coatings and 3D printing. Anthraquinones are known to act as Type II photoinitiators, which require a co-initiator to generate radicals. epa.gov

More recently, molecular engineering has led to the development of novel anthraquinone-based Type I photoinitiators, which can generate radicals on their own. researchgate.netdtu.dk A notable example is an anthraquinone-based oxime ester system (AQ-Ox). dtu.dk This compound was designed to absorb visible light, making it suitable for use with safer, low-intensity light sources like LEDs at wavelengths of 385, 405, and 455 nm. dtu.dk The AQ-Ox system demonstrated high efficiency in the free-radical polymerization of bio-based acrylate (B77674) monomers, achieving high final conversions even in the presence of oxygen (air), which typically inhibits such reactions. dtu.dk Its performance was shown to be superior to some commercially available Type I photoinitiators, and it was successfully used to create complex 3D objects using photoprinting technology. dtu.dk

Photoinitiators for Photopolymerization and 3D Fabrication

Applications in Analytical Chemistry

The structural features of anthraquinone derivatives, such as their ability to engage in hydrogen bonding and coordinate with metal ions, make them attractive candidates for development as analytical reagents.

Certain functionalized anthraquinones are effective chelating agents and have been developed as spectrophotometric reagents for the detection and quantification of metal ions. For example, 1,4-dihydroxyanthraquinone has been shown to interact with various metal ions, causing changes in its UV-visible and fluorescence spectra, which can be used for analytical purposes. chemicalbook.com The hydroxyl and carbonyl groups on the anthraquinone scaffold can form stable complexes with metal ions. mdpi.com

Chemosensors are molecules designed to signal the presence of a specific chemical species through a measurable change, such as a shift in color (colorimetric) or fluorescence. researchgate.net The anthraquinone moiety is a popular building block for fluorescent chemosensors due to its inherent photochemical properties. scispace.com By attaching specific recognition units (e.g., crown ethers, calixarenes) to the anthraquinone core, researchers have created sensors that can selectively detect various metal ions and anions. researchgate.netscispace.com The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte, leading to a distinct change in the fluorescence emission. nih.gov

While the general class of anthraquinone derivatives shows great promise in sensor development, specific applications of this compound as a chemosensor or fluorescence probe are not widely reported. The development of such sensors requires tailored molecular design to achieve high selectivity and sensitivity for a target analyte, and research in this area continues to explore a wide variety of functionalized anthraquinone structures. mdpi.com

Role as Synthetic Precursors for Functional Molecules in Materials Research

The anthraquinone skeleton serves as a versatile and robust building block for the synthesis of more complex, functional molecules for materials research.

The 1,4-diaminoanthraquinone core is a valuable precursor in organic synthesis. For example, related structures such as 1,4-dihydroxyanthraquinone can be induced to self-assemble into metallo-supramolecular coordination polymers. chemicalbook.com These organized structures can exhibit interesting properties, such as the ability to bind small organic molecules.

The amino groups on the anthraquinone ring provide reactive sites for further chemical modification. This allows for the construction of larger, more complex architectures. While there is a lack of specific examples in the literature of this compound being used to create bioreducible systems or nano-assemblies, the general strategy of using substituted aminoanthraquinones as foundational units is a valid approach in supramolecular chemistry and materials design. The stability of the anthraquinone core combined with the reactivity of its substituents makes it an enduringly useful platform for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Bis(2-methylanilino)anthraquinone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 1,4-dihydroxyanthraquinone (quinizarin) with 2-methylaniline. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours.

- Catalysis : Acid catalysts (e.g., HSO) improve substitution efficiency by protonating hydroxyl groups.

Purification involves column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns and aromatic proton environments (e.g., methylanilino groups at 1,4-positions).

- IR Spectroscopy : Detect C=O stretching (~1670 cm) and N–H bending (~3300 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHNO).

Cross-reference with X-ray crystallography data (if available) for structural validation .

Q. How does the compound’s solubility influence experimental design in biological assays?

- Methodological Answer :

- Solubility Profile : Insoluble in water but soluble in DMSO, DMF, or chloroform.

- Stock Solutions : Prepare in DMSO (≤1% v/v final concentration to avoid cytotoxicity).

- Surfactant Use : For aqueous systems, employ Tween-80 or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. bromo groups) on DNA intercalation or enzyme inhibition.

- In Vitro vs. In Vivo Discrepancies : For compounds with high cytotoxicity but low in vivo efficacy (e.g., bis(aminoalkanamido) derivatives), assess metabolic stability or bioavailability using LC-MS/MS .

- Control Experiments : Include reference standards (e.g., doxorubicin for DNA binding) to calibrate assay conditions .

Q. How can electrochemical properties inform applications in redox-active systems?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Characterize redox peaks in 0.1 M phosphate buffer (pH 7.4). Anthraquinones typically show quasi-reversible redox couples at −0.4 to −0.1 V vs. SCE.

- Adsorption Studies : Use carbon nanotube-modified electrodes to quantify surface binding (e.g., Langmuir isotherm for adsorption capacity) .

- Electrocatalytic Applications : Test as mediators in laccase systems for pollutant degradation or biosensors .

Q. What experimental designs optimize xanthine oxidase (XO) inhibition assays for anthraquinone derivatives?

- Methodological Answer :

- IC Determination :

| Compound | IC (μM) | Reference Standard |

|---|---|---|

| Target Derivative | 0.34–1.02* | Allopurinol (1.97) |

| *Hypothetical range based on structurally similar compounds . |

- Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Molecular Docking : Validate binding modes to XO’s molybdenum center using AutoDock Vina .

Q. How do substituents on the anthraquinone core affect photophysical properties for dye-sensitized applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λ shifts (e.g., 500–600 nm for 2-methylanilino groups).

- Dye-Sensitized Solar Cells (DSSCs) : Compare electron injection efficiency (η) using TiO electrodes and I/I electrolytes.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge transfer dynamics .

Data Contradiction Analysis

Q. Why do certain this compound analogs show high cytotoxicity but low in vivo antitumor activity?

- Methodological Answer :

- Metabolic Instability : Test susceptibility to hepatic CYP450 enzymes using microsomal assays.

- Toxicity Thresholds : Conduct dose-ranging studies in murine models to identify therapeutic windows.

- Structural Modifications : Replace methyl groups with fluorinated or PEGylated moieties to enhance pharmacokinetics .

Key Considerations for Experimental Design

- Avoid Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., ) over supplier data (excluded per guidelines).

- Reproducibility : Document solvent purity, anhydrous conditions, and spectroscopic calibration standards.

- Ethical Compliance : Follow OECD guidelines for toxicity testing (e.g., GLP compliance for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.